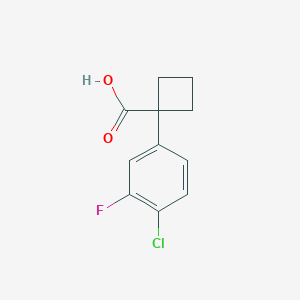

![molecular formula C15H14ClN5O3 B2662649 2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034281-87-1](/img/structure/B2662649.png)

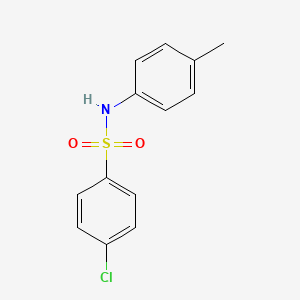

2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a chemical compound. It belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds are known for their potential antiviral and antimicrobial activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another study reported the synthesis of triazolo[4,3-a]pyrazine derivatives via nucleophilic reaction using hydrazine hydrate .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Transformations

Synthesis of β-lactams and Ring Transformation : A study explored the synthesis of β-lactams with chlorophenoxy and methoxyphenyl groups, demonstrating base-catalyzed ring transformations under mild conditions. This research defines the structural prerequisites for specific ring transformations, highlighting the chemical versatility and reactivity of such compounds (Sápi et al., 1997).

Preparation of Formycin Analogs : Research on the synthesis of s-triazolo[4,3-a]-pyrazines as model molecules for formycin analogs showcases the potential of these compounds in developing therapeutics, providing a foundation for understanding the chemical properties and synthesis pathways of related compounds (Schneller & May, 1978).

Antimicrobial and Anticancer Activities

Antimicrobial Activities of Triazole Derivatives : A study on the synthesis and antimicrobial evaluation of 1,2,4-triazole derivatives, including those with chlorophenyl groups, underscores the potential of these compounds to serve as antimicrobial agents. This suggests that structurally similar compounds might also possess antimicrobial properties (Bektaş et al., 2007).

Anticancer and Antimicrobial Activities of Phthalazine Derivatives : Research on N-aryl substituted phenyl acetamide analogs of triazolophthalazines indicates significant anticancer and antimicrobial activities. This highlights the potential therapeutic applications of compounds with similar structural motifs (Kumar et al., 2019).

Synthesis and Biological Assessment of Acetamides

- Development of Acetamide Derivatives : A study focused on synthesizing and evaluating the biological properties of acetamides bearing a triazolopyridine moiety and an oxadiazol cycle. This research provides insights into the synthetic strategies and biological potential of related compounds, indicating a methodological framework for exploring similar chemicals (Karpina et al., 2019).

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O3/c1-23-15-14-20-19-12(21(14)7-6-17-15)8-18-13(22)9-24-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDHVAWTMXPRAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN2C1=NN=C2CNC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2662567.png)

![3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one](/img/structure/B2662570.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2662573.png)

![(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B2662578.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2662580.png)

![7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2662584.png)

![2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2662585.png)